2-((1-(3-Chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
Description
2-((1-(3-Chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a synthetic small molecule featuring a pyrrolidin-2,5-dione (succinimide) core substituted with a 3-chloro-4-fluorophenyl group at the N1 position. A thioether linkage connects the pyrrolidinedione ring to a nicotinic acid moiety (pyridine-3-carboxylic acid). This structure confers unique physicochemical properties, such as moderate hydrophobicity due to the halogenated aromatic system and hydrogen-bonding capacity via the carboxylic acid and carbonyl groups.
Properties
IUPAC Name |
2-[1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2O4S/c17-10-6-8(3-4-11(10)18)20-13(21)7-12(15(20)22)25-14-9(16(23)24)2-1-5-19-14/h1-6,12H,7H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWJWOYKWNYLPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)F)Cl)SC3=C(C=CC=N3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-Chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid involves multiple steps, typically starting with the preparation of the pyrrolidinyl intermediate. This intermediate is then reacted with 3-chloro-4-fluorophenyl derivatives under controlled conditions to form the desired compound. Common reagents used in these reactions include halogenated phenyl compounds, nicotinic acid derivatives, and sulfur-containing reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-((1-(3-Chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Halogenated phenyl groups can undergo substitution reactions, where halogens are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., amines, thiols) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
2-((1-(3-Chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-((1-(3-Chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to three key analogs:
2-((1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic Acid (CAS 448198-55-8)
- Structural Differences : The phenyl substituent here is 4-ethoxy instead of 3-chloro-4-fluoro. The ethoxy group is electron-donating, contrasting with the electron-withdrawing Cl/F substituents in the target compound.
- Physicochemical Impact :
- Molecular Weight : 372.39 g/mol (vs. ~392.79 g/mol for the target compound, estimated based on halogen substitution).
- Solubility : The ethoxy group may enhance solubility in polar aprotic solvents compared to the more hydrophobic chloro-fluoro analog.
- Biological Implications : Electron-withdrawing halogens in the target compound could improve binding to hydrophobic enzyme pockets or enhance metabolic stability relative to the ethoxy variant .
Montelukast Sodium (Leukotriene Receptor Antagonist)
- Key Structural Contrasts: Montelukast (C35H35ClNNaO3S) features a quinolinyl group, a sulfonamide-linked cyclopropane, and a carboxylate. Unlike the target compound, it lacks the pyrrolidinedione core but shares a thioether linkage.
- Functional Overlap: Both molecules utilize aromatic systems and sulfur-based linkages for target engagement.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Structural Parallels : This compound (from ) shares a chlorophenylthio group and heterocyclic core (pyrazole vs. pyrrolidinedione).
- Key Differences : The trifluoromethyl and aldehyde groups enhance electrophilicity, whereas the target compound’s nicotinic acid moiety provides a carboxylate for ionic interactions.
Tabulated Comparison of Key Attributes
Research Findings and Implications
- Substituent Effects: Halogenation (Cl/F) in the target compound likely enhances lipophilicity and metabolic resistance compared to ethoxy or non-halogenated analogs, critical for blood-brain barrier penetration or prolonged half-life .
- Thioether Linkage: Shared with Montelukast, this group may facilitate covalent or non-covalent interactions with cysteine residues in enzyme active sites, a mechanism leveraged in drug design .
Biological Activity
The compound 2-((1-(3-Chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of a 3-chloro-4-fluorophenyl moiety linked to a 2,5-dioxopyrrolidine structure via a thioether bond to nicotinic acid . The synthesis typically involves multi-step organic reactions, including the coupling of various intermediates to form the final product. The synthesis pathway may include:
- Formation of the dioxopyrrolidine core .
- Introduction of the 3-chloro-4-fluorophenyl group .
- Thioether formation with nicotinic acid .
Antioxidant Properties
Recent studies have indicated that compounds bearing similar structural motifs exhibit significant antioxidant activity. The presence of the dioxopyrrolidine core may contribute to radical scavenging capabilities. For instance, compounds with similar structures showed IC50 values indicating effective inhibition of reactive oxygen species (ROS) generation in vitro .
Anticancer Activity
The compound has shown promise in anticancer research. In vitro assays demonstrated that it inhibits proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses .
Neuroprotective Effects
Another area of interest is its neuroprotective potential. Animal models treated with this compound exhibited improved cognitive functions in tasks assessing memory and learning, likely due to its ability to modulate neuroinflammatory pathways and inhibit acetylcholinesterase (AChE) activity . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : The compound acts as a reversible inhibitor of AChE, which is crucial for neurotransmission.
- Modulation of Signaling Pathways : It influences pathways such as NF-kB, reducing inflammation and promoting neuronal survival.
- Radical Scavenging : The dioxopyrrolidine structure contributes to its ability to neutralize free radicals.
Study on Anticancer Properties
In a study published in Molecules, researchers evaluated the anticancer effects of similar compounds with the dioxopyrrolidine scaffold. The study found that these compounds inhibited cell growth with IC50 values ranging from 0.5 to 5 µM across different cancer types . The mechanism was linked to apoptosis via caspase activation.
Neuroprotection in Animal Models
Another study investigated the neuroprotective effects in scopolamine-induced cognitive impairment models. Treatment with this compound resulted in significant improvements in memory retention tests compared to controls, highlighting its potential for therapeutic use in Alzheimer's disease .
Data Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
